molecular formula C6H3BrClFO B2875771 2-Bromo-4-chloro-5-fluorophenol CAS No. 157165-23-6

2-Bromo-4-chloro-5-fluorophenol

Cat. No. B2875771
Key on ui cas rn: 157165-23-6
M. Wt: 225.44
InChI Key: KQAXEKRONYMMKG-UHFFFAOYSA-N
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Patent
US07247734B2

Procedure details

2-Bromo-4-chloro-5-fluoro-phenol (1 eq) was taken up in DMF. Caesium Carbonate (2.5 eq) was added and the solution was stirred for 5 minutes. Benzyl bromide (1.05 eq) was added and all was stirred at room temperature for 3 hours under nitrogen. The reaction mixture was diluted with brine and extracted into diethyl ether. The organic phase was washed several time with brine, dried over MgSO4, filtered and concentrated in vacuo, to give 1-benzyloxy-2-bromo-4-chloro-5-fluoro-benzene as an oil, which solidified on standing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Caesium Carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[OH:10].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C=O)C.[Cl-].[Na+].O>[CH2:17]([O:10][C:3]1[CH:4]=[C:5]([F:9])[C:6]([Cl:8])=[CH:7][C:2]=1[Br:1])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)Cl)F)O
Step Two
Name
Caesium Carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
all was stirred at room temperature for 3 hours under nitrogen
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted into diethyl ether
WASH
Type
WASH
Details
The organic phase was washed several time with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)F)Cl)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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